molecular formula C17H20N2O3S B2980942 (1R,4R)-1-(((1H-benzo[d]imidazol-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 853903-13-6

(1R,4R)-1-(((1H-benzo[d]imidazol-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2980942
CAS No.: 853903-13-6
M. Wt: 332.42
InChI Key: XVOACLDTKBWBQW-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptan-2-one core substituted with a 7,7-dimethyl group and a sulfonated benzoimidazole moiety. The (1R,4R) stereochemistry and the sulfonyl bridge connecting the bicyclic system to the benzoimidazole ring distinguish it from related structures.

Properties

IUPAC Name

1-(benzimidazol-1-ylsulfonylmethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-16(2)12-7-8-17(16,15(20)9-12)10-23(21,22)19-11-18-13-5-3-4-6-14(13)19/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOACLDTKBWBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3C=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,4R)-1-(((1H-benzo[d]imidazol-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Bicyclo[2.2.1]heptan-2-one
  • Functional Groups : Benzo[d]imidazole moiety and sulfonyl group

Research indicates that compounds containing the benzo[d]imidazole scaffold often exhibit significant biological activities due to their interaction with various enzymes and receptors. The sulfonyl group enhances the compound's ability to engage in hydrogen bonding and other interactions with biological macromolecules.

Anticancer Activity

The benzo[d]imidazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown:

  • Inhibition of Kinases : Many benzo[d]imidazole derivatives act as inhibitors of tyrosine kinases involved in cancer progression. For example, a related compound demonstrated potent inhibition of EGFR and mTOR pathways with IC50 values comparable to established tyrosine kinase inhibitors (TKIs) .
  • Induction of Apoptosis : Mechanistic studies revealed that certain derivatives induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

In addition to anticancer properties, the compound's structural features suggest potential antimicrobial activity:

  • Gram-positive and Gram-negative Bacteria : Similar imidazole derivatives have shown effectiveness against various bacterial strains including Bacillus subtilis and Klebsiella pneumoniae .

Case Studies

Several studies highlight the biological activity of related compounds:

StudyCompoundActivityIC50 Value
16hEGFR Inhibition0.35 μM
26imTOR Inhibition0.45 μM
38jTG2 Inhibition0.35 μM

Key Findings :

  • Compound 6h exhibited significant activity against key kinases involved in cancer signaling pathways.
  • Compound 8j , a derivative of benzo[d]imidazole, was identified as a potent transglutaminase inhibitor, enhancing p53 stability in renal cell carcinoma models .

Comparison with Similar Compounds

Structural Analogues of Bicyclo[2.2.1]heptan-2-one Derivatives

The following table summarizes key structural and physicochemical differences:

Compound Name / ID Substituent(s) Molecular Formula Molar Mass (g/mol) Key Features
Target Compound: (1R,4R)-1-(((1H-benzo[d]imidazol-1-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one Benzoimidazole-sulfonyl-methyl C₁₉H₂₃N₃O₃S 373.47 Aromatic benzoimidazole; sulfonyl linker; (1R,4R) stereochemistry.
7,7-Dimethyl-1-({[4-(2-pyridinyl)piperazino]sulfonyl}methyl)bicyclo[2.2.1]heptan-2-one Piperazinyl-pyridinyl-sulfonyl-methyl C₁₉H₂₇N₃O₃S 377.50 Piperazine-pyridine substituent; potential for enhanced receptor interaction.
1-{[4-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-diazepane-1-sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one Benzothiazole-diazepane-sulfonyl-methyl C₂₃H₂₈ClN₅O₃S₂ 538.08 Chlorobenzothiazole; diazepane ring; larger molecular footprint.
(1S,2R,4R)-7,7-Dimethyl-1-[(methylthio)methyl]bicyclo[2.2.1]heptan-2-amine Methylthio-methyl C₁₁H₂₁NS 199.36 Thioether substituent; lacks sulfonyl/aromatic groups.
L-(-)-10-Camphorsulfonyl chloride Camphor-sulfonyl C₁₀H₁₅ClO₃S 250.74 Camphor-derived sulfonyl chloride; chiral center; reactive intermediate.

Key Differences and Implications

Substituent Diversity :

  • The target compound 's benzoimidazole-sulfonyl group provides aromaticity and polarity, favoring interactions with hydrophobic pockets or charged residues in enzymes/receptors . In contrast, the piperazinyl-pyridinyl analog may exhibit stronger basicity due to the pyridine nitrogen, affecting solubility and target engagement.
  • The benzothiazole-diazepane derivative introduces a chlorine atom and a larger heterocycle, which could enhance halogen bonding but reduce metabolic stability.

Stereochemical Considerations :

  • The (1R,4R) configuration of the target compound contrasts with the (1S,2S,4R) stereochemistry in ’s pyrrolidinylmethyl analog. Such differences can drastically alter binding kinetics or selectivity .

Synthetic Routes: The target compound likely requires sulfonation of the bicyclic core followed by coupling with benzoimidazole, similar to methods in and .

Physicochemical Properties: The methylthio-methyl analog lacks polar groups, resulting in lower solubility but higher lipophilicity, which may improve membrane permeability.

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